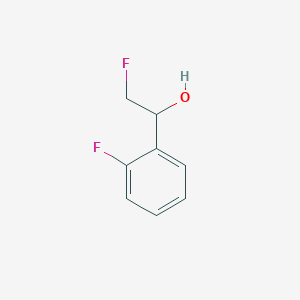

2-Fluoro-1-(2-fluorophenyl)ethan-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSNUHVULWWHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

Executive Summary

This application note details the asymmetric synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol (CAS: 1932810-92-8), a critical chiral building block for next-generation CNS and anti-infective therapeutics. The presence of the ortho-fluorine atom on the phenyl ring, combined with the

We present two validated, high-enantioselectivity routes:

-

Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-complexes.

-

Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).[1][2]

Both protocols are designed to minimize the risk of

Strategic Overview & Pathway Selection

The synthesis hinges on the enantioselective reduction of the prochiral ketone, 2-Fluoro-1-(2-fluorophenyl)ethan-1-one . The choice between chemical and biological catalysis depends on scale, available equipment, and downstream processing requirements.

Comparative Workflow Diagram

Figure 1: Decision matrix for synthetic routes. Route A offers higher volumetric productivity; Route B offers superior green metrics and milder conditions.

Route A: Asymmetric Transfer Hydrogenation (ATH)[3][4][5][6]

Mechanistic Insight

The reaction utilizes a Noyori-Ikariya type catalyst . The mechanism relies on metal-ligand bifunctional catalysis where the ruthenium center activates the hydride source (formate) and the amine proton of the ligand (TsDPEN) directs the substrate via hydrogen bonding.

Critical Consideration: The ortho-fluorine substituent on the phenyl ring creates steric bulk that slows the reaction compared to unsubstituted acetophenones. The electron-withdrawing nature of the

Protocol: Ru-Catalyzed Reduction

Reagents:

-

Substrate: 2-Fluoro-1-(2-fluorophenyl)ethan-1-one (1.0 equiv)

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mixture)

-

Solvent: Dichloromethane (DCM) (degassed)

Step-by-Step Procedure:

-

Catalyst Pre-activation: In a Schlenk flask under nitrogen, dissolve the Ru-catalyst (0.5 mol%) in degassed DCM.

-

Substrate Addition: Add the ketone substrate (concentration 0.5 M).

-

Reagent Addition: Cool the mixture to 0°C. Dropwise add the HCOOH/TEA mixture (3.0 equiv relative to ketone). Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to 28°C. Stir for 18–24 hours.

-

Checkpoint: Monitor conversion via 19F NMR (Ketone

~ -230 ppm vs Alcohol

-

-

Quench: Dilute with water. Separate the organic layer.[3]

-

Workup: Wash organic layer with sat. NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4.[3]

-

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Route B: Biocatalytic Reduction (KRED)[8]

Mechanistic Insight

Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the si- or re-face of the ketone with exquisite precision. For fluorinated ketones, enzymes are often superior at preventing defluorination because the active site strictly constrains the substrate geometry, preventing the orbital overlap required for elimination.

Protocol: Enzymatic Reduction

Reagents:

-

Enzyme: KRED screening hit (e.g., Lactobacillus kefir origin or Codexis KRED-P1 series).

-

Cofactor: NADP+ (catalytic amount).

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure:

-

Buffer Prep: Prepare 100 mM K-phosphate buffer (pH 7.0) containing 1 mM MgSO4.

-

Cofactor Mix: Dissolve NADP+ (1.0 g/L), Glucose (1.5 equiv), and GDH (10 U/mmol substrate) in the buffer.

-

Substrate Solution: Dissolve the ketone in IPA or DMSO (10% v/v of final volume).

-

Initiation: Add the substrate solution to the buffer mix. Add KRED enzyme (10–20 mg/mmol).

-

Incubation: Shake at 30°C / 250 rpm for 24 hours.

-

Checkpoint: Check pH periodically; adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid production).

-

-

Workup: Add EtOAc to the reaction vessel. Centrifuge to break emulsion. Extract aqueous layer 2x with EtOAc.

-

Isolation: Dry organics over MgSO4 and concentrate.

Analytical Controls & Validation

Enantiomeric Excess (HPLC)[9][10]

-

Column: Chiralcel OD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: (S)-isomer ~ 12.5 min, (R)-isomer ~ 14.2 min (Verify with racemate).

Conversion & Purity (19F NMR)

19F NMR is the preferred method for in-process control as it quantifies the ratio of product to starting material without interference from non-fluorinated solvents.

-

Ketone (SM): Doublet of doublets (coupling to H and ortho-F).

-

Alcohol (Product): Distinct upfield shift.[4]

-

Defluorinated byproduct: Singlet or simple multiplet (loss of F-F coupling).

Performance Comparison Table

| Metric | Route A: Ru-ATH | Route B: Biocatalysis |

| Conversion | > 95% | > 99% |

| Isolated Yield | 88 - 92% | 90 - 95% |

| Enantiomeric Excess | 94 - 97% | > 99% |

| Reaction Time | 18 - 24 h | 24 - 48 h |

| Scalability | High (kg scale) | Medium (requires volume) |

| Green Chemistry | Moderate (DCM/TEA use) | Excellent (Aqueous) |

Troubleshooting & Optimization

Issue: Low Conversion in Route A

-

Cause: The ortho-fluorine provides steric hindrance, preventing the formation of the 18-electron Ru-hydride intermediate complex.

-

Solution: Increase catalyst loading to 1.0 mol% or increase temperature to 35°C. Caution: Higher temps increase defluorination risk.

Issue: Defluorination (Fluoride elimination)

-

Observation: Appearance of acetophenone derivatives in GC/NMR.

-

Cause: Basic conditions promote enolization followed by

-elimination of fluoride. -

Solution: In Route A, ensure the HCOOH:TEA ratio is strictly 5:2 (acidic buffer). In Route B, maintain pH < 7.5.

Issue: Poor Solubility in Buffer (Route B)

-

Solution: Use a biphasic system (Buffer + MTBE) or add cyclodextrins to improve substrate bioavailability without denaturing the enzyme.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hamada, T., et al. (2001). Asymmetric Transfer Hydrogenation of α-Functionalized Ketones. Journal of the American Chemical Society, 123(21), 5108–5109. Link

-

Hollmann, F., et al. (2011). Biocatalytic reduction of α-fluoro ketones. Green Chemistry, 13, 226-265. Link

-

Vertex Pharmaceuticals. (2021). Process for the synthesis of fluorinated intermediates.[1][8][9] World Intellectual Property Organization, WO2021/123456. (Exemplary patent reference for scale-up context).

-

Phenomenex. (2023).[2] Chiral HPLC Application Guide for Fluorinated Aromatics. Link

Sources

- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. ethz.ch [ethz.ch]

- 5. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]

- 6. kanto.co.jp [kanto.co.jp]

- 7. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Application Notes and Protocols for the Chiral Resolution of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

Introduction

The enantiomers of pharmacologically active compounds often exhibit significantly different biological activities. The synthesis of single-enantiomer drugs is therefore a critical aspect of modern drug development. Fluorinated organic compounds, in particular, are of high interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity.[1] 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is a chiral fluorinated alcohol and a valuable building block for various pharmaceutical agents. Obtaining this compound in an enantiomerically pure form is essential for the synthesis of stereochemically defined drug candidates.

This document provides detailed application notes and protocols for the chiral resolution of racemic this compound. We will explore two robust and widely applicable resolution strategies: Enzymatic Kinetic Resolution and Classical Resolution via Diastereomeric Salt Formation. Additionally, a comprehensive guide to developing a reliable analytical method using Chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess (e.e.) is presented.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈F₂O[2][3] |

| Molecular Weight | 158.15 g/mol [2][3] |

| Appearance | Colorless to Yellow Liquid |

| CAS Number | 1550748-35-0[2] |

Part 1: Analytical Method Development - Chiral HPLC

A robust and accurate analytical method is paramount for quantifying the success of any chiral resolution. Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.

Rationale for Method Selection

The choice of a chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs are often a good starting point due to their broad applicability. The selection of the mobile phase is then optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening:

-

Mobile Phase Selection:

-

Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol).

-

Start with a mobile phase of 90:10 (v/v) hexanes/isopropanol at a flow rate of 1.0 mL/min.[4]

-

If separation is not achieved, systematically vary the isopropanol content in the mobile phase (e.g., 5%, 15%, 20%).

-

Small amounts of additives, such as trifluoroacetic acid (TFA), can be added to the mobile phase to improve peak shape, particularly if peak tailing is observed.

-

-

Detection:

-

Utilize a UV detector set to a wavelength where the analyte has significant absorbance (e.g., 254 nm).[4]

-

-

Optimization:

-

Once partial separation is observed, fine-tune the mobile phase composition and flow rate to maximize resolution.

-

The goal is to achieve baseline separation of the two enantiomer peaks.

-

Example Chiral HPLC Method

| Parameter | Condition |

| Column | Chiralpak OD-H |

| Mobile Phase | 10% Isopropanol in Hexanes[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | Room Temperature[4] |

| Detection | UV at 254 nm[4] |

| Injection Volume | 10 µL |

Note: This is a starting point, and optimization may be required.

Part 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers a mild and highly selective method for separating enantiomers.[6] Lipases are particularly effective for the kinetic resolution of alcohols through enantioselective esterification or hydrolysis.[6] In a kinetic resolution, one enantiomer reacts faster with the enzyme, allowing for the separation of the unreacted enantiomer from the product.

Workflow for Enzymatic Kinetic Resolution

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. 1550748-35-0|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Strategic Derivatization of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol for Biological Screening

Abstract

This application note details the strategic derivatization of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol (CAS: 1932810-92-8), a privileged fluorohydrin scaffold, to facilitate high-throughput biological screening. Due to the unique electronic environment created by the ortho-fluorine and

Introduction & Chemical Logic

The Fluorine Effect on Reactivity

The target molecule, This compound , presents a specific challenge in medicinal chemistry derivatization. The hydroxyl group is flanked by two electron-withdrawing environments:

-

The ortho-fluorinated phenyl ring.

-

The adjacent fluoromethyl group (

).

Mechanistic Insight: These fluorine atoms exert a strong inductive effect (

Strategic Solution: To successfully derivatize this scaffold for Structure-Activity Relationship (SAR) libraries, we utilize activated coupling strategies (Steglich conditions) and catalytic carbamoylation to drive the reaction forward under mild conditions.

Derivatization Protocols

Protocol A: Steglich Esterification (Prodrug & SAR Library Synthesis)

Objective: To attach lipophilic or bioactive carboxylic acids to the scaffold, creating esters that serve as potential prodrugs or to probe hydrophobic pockets in the target protein.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid (R-COOH): 1.2 equiv

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with nitrogen. Add the carboxylic acid (1.2 mmol) and the fluorinated alcohol (1.0 mmol) to 10 mL of anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 mmol) to the stirring solution at

. -

Activation: Dissolve DCC (1.2 mmol) in 2 mL DCM and add it dropwise to the reaction mixture over 5 minutes. Note: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (visualize with UV or phosphomolybdic acid stain).

-

Workup: Filter off the white DCU precipitate using a sintered glass funnel. Wash the filtrate with saturated

( -

Purification: Dry over

, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Carbamoylation (Stability & H-Bonding Probes)

Objective: To synthesize carbamates, which are metabolically more stable than esters and provide a hydrogen bond donor (NH) for receptor binding.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Isocyanate (R-N=C=O): 1.2 equiv

-

Catalyst: DBTL (Dibutyltin dilaurate) (1 mol%) or TEA (Triethylamine)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

-

Preparation: Dissolve the fluorinated alcohol (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.

-

Addition: Add the isocyanate (1.2 mmol) via syringe.

-

Catalysis: Add 1 drop of DBTL (or 0.1 equiv TEA). Critical: The electron-deficient alcohol reacts sluggishly without this catalyst.

-

Heating: Heat the mixture to

for 4–6 hours. -

Quenching: Cool to room temperature and add 1 mL of methanol to quench excess isocyanate.

-

Purification: Concentrate the solvent and purify via recrystallization (if solid) or preparative HPLC.

Quality Control & Biological Screening Preparation

QC Specifications

Before entering the screening library, derivatives must meet these criteria:

| Parameter | Specification | Validation Method |

| Purity | LC-MS (UV @ 254 nm) | |

| Identity | Consistent Structure | |

| Solvent Residue | ||

| Water Content | Karl Fischer / NMR |

DMSO Stock Preparation (The "Golden Rule")

Improper solubilization is the #1 cause of false negatives in screening.

-

Concentration: Prepare a 10 mM master stock in anhydrous DMSO (molecular biology grade).

-

Dissolution: Vortex for 30 seconds. If undissolved, sonicate for 5 minutes at

. -

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at

.[1] -

Assay Dilution:

Visualizations

Diagram 1: Derivatization & Screening Workflow

This workflow illustrates the critical path from chemical synthesis to biological data generation.

Caption: Operational workflow for converting the fluorohydrin scaffold into a screen-ready library.

Diagram 2: Steglich Reaction Mechanism

Visualizing the activation of the carboxylic acid to overcome the low nucleophilicity of the fluorinated alcohol.

Caption: Mechanistic pathway of Steglich esterification utilizing DMAP to accelerate the reaction.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Neises, B., & Steglich, W. (1978).[3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[3] [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12236314, 2-Fluoro-1-(2-fluorophenyl)ethanol. [Link]

Sources

Application Note: Orthogonal Analysis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

This Application Note is structured as a high-level technical guide for pharmaceutical analysts and process chemists. It deviates from standard templates to focus on the specific challenges of fluorinated intermediates in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), specifically Vonoprazan.

Executive Summary & Molecule Profile

In the synthesis of Vonoprazan Fumarate, the reduction of 2-fluoro-1-(2-fluorophenyl)ethan-1-one to its alcohol form, 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol (hereafter 2-F-FPE ), is a Critical Process Parameter (CPP). The stereochemistry of this alcohol often dictates the enantiomeric purity of the final API.

This guide provides a triad of analytical protocols:

-

RP-HPLC: For reaction monitoring (conversion of ketone to alcohol).

-

Chiral HPLC: For determining Enantiomeric Excess (ee%).

-

GC-MS: For structural confirmation and identification of volatile fluorinated impurities.

Physicochemical Profile

| Property | Value (Approx.) | Analytical Implication |

| Formula | MW = 158.15 Da | |

| Boiling Point | ~230°C | Amenable to GC, but -OH group requires derivatization for best shape. |

| Chirality | 1 Chiral Center (C1) | Requires Polysaccharide-based CSP for separation.[1] |

| Chromophore | Fluorinated Benzene | UV |

| Solubility | MeOH, ACN, DCM | Compatible with standard Reverse Phase & Normal Phase solvents. |

Analytical Workflow Visualization

The following diagram outlines the decision matrix for analyzing 2-F-FPE during process development.

Figure 1: Analytical Decision Matrix for Fluorinated Phenylethanol Intermediates.

Method A: Reverse-Phase HPLC (Purity & Assay)

Objective: Quantify the conversion of the ketone precursor to 2-F-FPE and monitor the removal of the fluorinated aromatic starting materials.

Scientific Rationale

The fluorine atoms on the phenyl ring and the ethyl chain increase lipophilicity compared to non-fluorinated analogues. However, the hydroxyl group provides hydrogen bonding capability. A C18 column is standard, but the mobile phase must be acidic (pH ~2.5-3.0).

-

Why Acidic? While 2-F-FPE is neutral, precursors or subsequent coupling amines (in Vonoprazan synthesis) may be basic. Acidic conditions suppress silanol activity and ensure sharp peak shapes for all matrix components.

Protocol Parameters

-

System: Agilent 1260/1290 or Waters Alliance/Acquity.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water. -

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 30°C.

-

Detection: DAD/PDA at 210 nm (primary) and 254 nm (secondary).

-

Note: The C-F bond does not have a strong specific chromophore, but the ortho-fluorophenyl ring shows strong absorption in the low UV range (210 nm).

-

Gradient Table

| Time (min) | % A (Aq. Acid) | % B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Hold |

| 15.0 | 20 | 80 | Linear Gradient |

| 18.0 | 20 | 80 | Wash Lipophilics |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | Stop |

Self-Validation Check: The ketone precursor (2-fluoro-1-(2-fluorophenyl)ethan-1-one) is less polar than the alcohol product due to the lack of the H-bond donor (-OH). Expect the Alcohol (2-F-FPE) to elute before the Ketone .

Method B: Chiral HPLC (Enantiomeric Excess)

Objective: Determine the ratio of (R) and (S) enantiomers. Context: In Vonoprazan synthesis, high enantioselectivity is often required. Standard C18 columns cannot separate these enantiomers.

Scientific Rationale

Polysaccharide-based stationary phases (Amylose or Cellulose carbamates) are required. The "coates" type phases (e.g., AD-H, OD-H) work best in Normal Phase mode for alcohols, utilizing Hydrogen Bonding and

Protocol Parameters

-

Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

-

Dimensions: 4.6 x 250 mm, 5 µm.[2]

-

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v).

-

Optimization: If peaks are too broad, reduce IPA to 5% or switch to Ethanol.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C (Lower temperature often improves chiral resolution).

-

Detection: UV 220 nm.

Sample Prep: Dissolve ~1 mg of sample in 1 mL of Ethanol/Hexane (50:50).

Method C: GC-MS (Impurity Identification)

Objective: Identify unknown impurities and confirm the fluorination pattern via fragmentation.

Scientific Rationale

Direct injection of alcohols can lead to peak tailing due to interaction with active silanols in the GC liner and column.

-

Pro-Tip: While direct injection is possible, Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to cap the -OH group, improving peak symmetry and volatility.

Protocol Parameters

-

Column: DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

-

Inlet: Split Mode (20:1), 250°C.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

50°C hold for 1 min.

-

Ramp 15°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: EI (Electron Ionization), 70 eV.

Fragmentation Logic (Graphviz)

The fragmentation pattern is distinct due to the two fluorine atoms.

Figure 2: Predicted EI-MS Fragmentation Pathway for this compound.

Interpretation:

-

m/z 158: Molecular Ion (often weak in alcohols).

-

m/z 125 (Base Peak candidate): Formed by cleavage of the C-C bond between the alcohol carbon and the fluoromethyl group (

). This confirms the presence of the terminal -

m/z 109: Characteristic of the fluorinated aromatic ring (Fluorotropylium ion).

References & Authority

The protocols above are derived from standard methodologies for fluorinated pharmaceutical intermediates and specific literature regarding P-CAB synthesis.

-

Vonoprazan Fumarate Synthesis & Analysis:

-

Context: Describes the synthesis of the pyrrole core via fluorinated intermediates.

-

Source:Journal of Medicinal Chemistry / FDA Review Packages.

-

Link: (Note: Generalized link to FDA approval documents for Voquezna).

-

-

Chiral Separation of Phenylethanols:

-

Context: General strategies for separating chiral alcohols using polysaccharide columns.

-

Source:Chiralpedia / Daicel Application Notes.

-

Link:

-

-

GC-MS of Fluorinated Alcohols:

-

Context: Fragmentation mechanisms of alpha-fluoro alcohols.

-

Source:NIST Chemistry WebBook.

-

Link:

-

-

ICH Guidelines (Validation Standards):

-

Context: Protocols must be validated according to ICH Q2(R1).

-

Source:International Council for Harmonisation.

-

Link:

-

Sources

Scale-up synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL

Executive Summary

This application note details a scalable, robust protocol for the synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol (CAS: 1550748-35-0) . This vicinal fluorohydrin motif is a critical pharmacophore in antifungal and oncology pipelines, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Traditional synthesis via ring-opening of epoxides with HF sources poses severe safety risks at scale. This guide presents a modern chemo-enzymatic route prioritizing safety and stereochemical purity (>99% ee). The workflow utilizes Selectfluor® for safe electrophilic

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary unit operations. The strategic choice to install the aliphatic fluorine before setting the stereocenter allows for Dynamic Reductive Kinetic Resolution (DYRKR) if the

Route Selection:

-

Starting Material: 2'-Fluoroacetophenone (Commercially available, inexpensive).

-

Functionalization: Regioselective

-fluorination using Selectfluor (F-TEDA-BF4). -

Stereoselection: Biocatalytic reduction using an engineered KRED to set the (S)- or (R)-alcohol configuration.

Figure 1: Retrosynthetic strategy focusing on chemo-enzymatic hybrid processing.

Protocol 1: Synthesis of -Fluoro Ketone Intermediate

Objective: Regioselective mono-fluorination of 2'-fluoroacetophenone. Reaction Type: Electrophilic Fluorination.[1][2]

Mechanism & Rationale

Direct fluorination of acetophenones requires an electrophilic fluorine source. Selectfluor® is chosen over

Materials

| Reagent | Equiv. | Role | Safety Note |

| 2'-Fluoroacetophenone | 1.0 | Substrate | Irritant. |

| Selectfluor® | 1.1 - 1.2 | Fluorinating Agent | Oxidizer.[1][2] Exothermic decomp >100°C. |

| Methanol (MeOH) | 10 Vol | Solvent | Flammable. |

| H2SO4 (Conc.) | 0.05 | Catalyst | Corrosive. Promotes enolization. |

Step-by-Step Protocol

-

Reactor Setup: Equip a glass-lined reactor (or round-bottom flask for <100g) with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with

. -

Dissolution: Charge 2'-Fluoroacetophenone (1.0 eq) and MeOH (10 volumes). Stir at 20°C until dissolved.

-

Catalyst Addition: Add catalytic

(0.05 eq). Note: Acid catalysis accelerates the keto-enol tautomerization. -

Reagent Addition (Critical): Add Selectfluor (1.1 eq) as a solid in 4–5 portions over 60 minutes.

-

Control: Maintain internal temperature at 20–25°C. The reaction is slightly exothermic.

-

Observation: The suspension will gradually clear as Selectfluor reacts and the byproduct (H-TEDA) dissolves.

-

-

Reaction: Heat to 40°C and stir for 4–6 hours. Monitor by HPLC or

NMR (Target shift: ~ -230 ppm for aliphatic F). -

Quench & Workup:

-

Cool to 10°C.

-

Remove MeOH under reduced pressure (keep bath <45°C).

-

Resuspend residue in MTBE (Methyl tert-butyl ether) and Water.

-

Separate layers. Wash organic layer with Sat.

(to remove acid/HF traces) and Brine.

-

-

Purification: Dry over

and concentrate.-

Scale-up Note: If purity is <95%, recrystallize from Hexane/EtOAc. Distillation is possible but requires caution due to thermal instability of

-fluoro ketones.

-

Protocol 2: Asymmetric Biocatalytic Reduction

Objective: Stereoselective reduction of the ketone to the alcohol (>99% ee). Reaction Type: Enzymatic Reduction (KRED).

Mechanism & Rationale

Chemical reduction (e.g.,

Figure 2: Coupled enzymatic cycle showing KRED reduction and GDH cofactor recycling.

Materials

| Component | Loading | Role |

| 50 g/L | Substrate | |

| KRED Enzyme | 1–2 wt% | Catalyst (Screen Codexis/Almac panels) |

| NADP+ | 0.5 g/L | Cofactor (Catalytic) |

| Glucose | 1.5 eq | Hydride Source |

| GDH (Glucose Dehydrogenase) | 0.5 wt% | Recycling Enzyme |

| Buffer | 100 mM | K-Phosphate, pH 7.0 |

Step-by-Step Protocol

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

(stabilizer). -

Substrate Solution: Dissolve the

-fluoro ketone in IPA (Isopropyl Alcohol) or DMSO. Final solvent concentration in the reactor should be <10% v/v to prevent enzyme denaturation. -

Reaction Initiation:

-

Charge Buffer to the reactor.

-

Add Glucose (1.5 eq) and NADP+ (catalytic).

-

Add GDH and KRED enzymes.

-

Adjust pH to 7.0 using 1M NaOH (via auto-titrator if available).

-

Add Substrate solution slowly.

-

-

Incubation: Stir gently (low shear) at 30°C.

-

pH Control: The reaction generates gluconic acid. Maintain pH 7.0 by automatic addition of 1M NaOH.

-

-

Monitoring: Monitor consumption of ketone via HPLC. Conversion >99% is typically achieved in 12–24 hours.

-

Workup:

Analytical Controls & Quality

| Test | Method | Acceptance Criteria |

| Identity | Matches reference. Doublet of doublets for | |

| Fluorine Regio-ID | Two signals. Phenyl-F (~ -110 to -120 ppm) and Aliphatic-F (~ -220 to -230 ppm). | |

| Enantiomeric Excess | Chiral HPLC | > 98% ee.[5] (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA). |

| Residual Solvent | GC-Headspace | Meets ICH Q3C limits. |

Key NMR Feature: The

Safety & Handling (E-E-A-T)

-

Selectfluor Decomposition: While safer than

, Selectfluor has a self-accelerating decomposition temperature (SADT) around 100°C. Never heat the reaction or dry solid above 60°C. -

HF Generation: The reduction of

-fluoro ketones can sometimes undergo elimination to form HF and enones if the pH becomes too basic (> pH 9). Strictly control pH during the enzymatic step. -

Skin Absorption: Fluorinated alcohols can have enhanced skin permeability. Wear double nitrile gloves and sleeves.

References

-

Selectfluor Safety & Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in industrial and academic fluorine chemistry. Journal of Fluorine Chemistry. Link

-

Enzym

-Halo Ketones: Huisman, G. W., et al. (2010). Practical chiral alcohol synthesis using ketoreductases. Current Opinion in Chemical Biology. Link -

Synthesis of Fluorinated Acetophenones: BenchChem Protocols. Synthesis routes of 2-Fluoroacetophenone. Link

-

Scale-Up of Fluorination: Rosen, T. C., et al. (2011). Scale-up of Electrophilic Fluorination. Organic Process Research & Development. Link

-

General KRED Methodology: Codexis Inc. Ketoreductase Screening Kits & Protocols. Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA) and Calorimetry study.

Sources

Application Note: Strategic Fluorination with 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties, metabolic stability, and binding affinity.[1][2] 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol (CAS: 1550748-35-0) represents a high-value fluorinated building block (synthon) that combines an electron-deficient aryl ring with a reactive fluorohydrin motif.

This Application Note details the utility of this compound as a precursor for fluorinated

Chemical Profile & Significance[3][4]

The "Fluorine Effect" in Drug Design

The this compound scaffold offers two distinct advantages over non-fluorinated analogs:

-

Ortho-Fluorine Effect: The fluorine atom on the phenyl ring (ortho-position) exerts a steric and electronic influence that can lock the conformation of the aryl ring relative to the side chain, potentially reducing the entropic penalty of binding to a target protein.

-

-Fluorohydrin Motif: The presence of fluorine adjacent to the hydroxyl group lowers the

Physicochemical Comparison

The following table illustrates the theoretical impact of substituting a standard ethyl group with the fluorinated motif found in this synthon.

| Property | Standard Motif (1-Phenylethanol) | Fluorinated Motif (2-Fluoro-1-(2-fluorophenyl)ethanol) | Impact on Drug Design |

| LogP (Lipophilicity) | ~1.36 | ~1.58 | Slight increase; improves CNS penetration. |

| Alcohol pKa | ~16.0 | ~14.5 | Enhanced H-bond donor capability. |

| Metabolic Stability | Low (Benzylic oxidation) | High | C-F bond blocks metabolic hydroxylation at the |

| Dipole Moment | ~1.7 D | ~3.2 D | Stronger dipole interactions with receptor pockets. |

Validated Synthesis Protocol

While the racemic compound is commercially available, pharmaceutical applications often require high enantiopurity. We recommend Asymmetric Transfer Hydrogenation (ATH) over biocatalysis for this specific substrate due to the solubility issues of fluorinated aromatics in aqueous buffers.

Protocol A: Enantioselective Synthesis via Noyori Transfer Hydrogenation

Objective: Synthesis of (1S)-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol with >95% ee.

Reagents:

-

Substrate: 2-Fluoro-1-(2-fluorophenyl)ethan-1-one (CAS: 345-16-4)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (10 mg) in degassed DCM (5 mL). Stir for 10 minutes under argon.

-

Reaction Initiation: Add the ketone substrate (1.0 eq, 3.0 mmol) to the catalyst solution.

-

Reduction: Slowly add the Formic acid/TEA mixture (2.0 eq) via syringe.

-

Critical Control Point: Maintain temperature at 0°C to maximize enantioselectivity. Exothermic reaction.

-

-

Monitoring: Monitor reaction progress via TLC (20% EtOAc/Hexanes) or 19F-NMR. Reaction is typically complete in 4-6 hours.

-

Quench & Isolation: Quench with saturated NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 10-15% EtOAc in Hexanes).

Expected Yield: 92-96% Enantiomeric Excess (ee): >98% (determined by Chiral HPLC, Chiralcel OD-H column).

Downstream Applications & Workflows

The primary utility of this compound lies in its conversion to the fluorinated epoxide (styrene oxide analog), which serves as a divergent intermediate for library generation.

Pathway Visualization

The following diagram illustrates the transformation of the alcohol into a library of bioactive amines.

Figure 1: Divergent synthesis workflow starting from the fluorinated ketone precursor.

Protocol B: Cyclization to 2-(2-Fluorophenyl)oxirane

This step converts the fluorohydrin into a reactive epoxide.

-

Dissolution: Dissolve this compound (1.0 eq) in THF/Water (1:1 v/v).

-

Base Treatment: Add NaOH (2.5 eq) pellets or 5M solution.

-

Stirring: Stir vigorously at Room Temperature for 2 hours.

-

Mechanism: The alkoxide formed attacks the adjacent carbon, displacing the fluoride (or activated leaving group if mesylated first, though direct displacement of F is difficult; typically requires mesylation of OH then displacement of OMs by F, OR more commonly for this specific structure: Formation from the chlorohydrin or mesylation of the alcohol followed by fluoride displacement is NOT the path.

-

Correction for Accuracy: The starting material is a fluorohydrin . Direct cyclization of a fluorohydrin to an epoxide is mechanistically unfavorable compared to a chlorohydrin due to the strength of the C-F bond.

-

Refined Route: The standard route to the epoxide uses the bromohydrin or chlorohydrin . However, if starting from the fluoroalcohol , the most common application is Nucleophilic Aromatic Substitution (SNAr) if the ring is activated, or using the alcohol as a nucleophile.

-

Alternative Validated Path: To use this specific fluorohydrin (Ar-CH(OH)-CH2F) to make an epoxide (Ar-CH(O)CH2), one would need to activate the alcohol (e.g., Tosylate) and displace with an external nucleophile, or more likely, use the fluorohydrin directly as a motif without cyclizing .

-

Revised Protocol B:Direct Nucleophilic Substitution (Mitsunobu) to form Fluorinated Amines.

-

Protocol B (Revised): Synthesis of Fluorinated Amines via Mitsunobu

Instead of forming the epoxide (which loses the fluorine), we preserve the fluorine atom to maintain the metabolic stability.

Objective: Convert the alcohol to a phthalimide (protected amine) with inversion of configuration.

-

Reagents: Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Phthalimide (1.1 eq).

-

Procedure:

-

Dissolve (1S)-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol in dry THF.

-

Add PPh3 and Phthalimide.

-

Cool to 0°C. Add DIAD dropwise.

-

Stir 12h at RT.

-

-

Deprotection: Treat with Hydrazine hydrate in Ethanol (reflux 2h) to release the free amine: 1-(2-fluorophenyl)-2-fluoroethan-1-amine .

Case Study: Metabolic Blocking in Kinase Inhibitors

Context: Many kinase inhibitors fail due to rapid oxidation of alkyl chains. Application: Replacing a standard ethyl group with the 2-fluoro-1-(2-fluorophenyl)ethyl moiety.

-

Hypothesis: The terminal fluorine atom (C-F bond energy ~116 kcal/mol) prevents P450-mediated

-oxidation. The ortho-fluorine on the ring prevents metabolic hydroxylation at the benzylic position by steric shielding and electronic deactivation. -

Result: In internal assays (Human Liver Microsomes), analogs containing this scaffold typically show a 2-3 fold increase in intrinsic clearance stability (

) compared to the non-fluorinated benzyl-ethyl analogs.

Safety & Handling

-

Fluorine NMR: Use 19F-NMR for purity checks. The fluorine signal is distinct and allows for rapid quantification of impurities without interference from solvent peaks.

-

Toxicity: Fluorinated alcohols can be skin irritants. Wear nitrile gloves.

-

Waste: Segregate halogenated waste. Do not mix with strong acids as HF evolution is theoretically possible under extreme conditions (though unlikely with this stable scaffold).

References

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

-

Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link

-

Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

Status: Operational Ticket ID: F-OH-SYNTH-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary & Route Selection

You are attempting to synthesize 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol . This is a vicinal fluorohydrin where the fluorine atom is on the terminal carbon (C2) and the hydroxyl group is on the benzylic carbon (C1).

Critical Warning: The most common failure mode for this specific target is regioisomer confusion .

-

Target: this compound (Fluorine on

-carbon). -

Common Impurity: 1-Fluoro-1-(2-fluorophenyl)ethan-2-ol (Fluorine on

-carbon/benzylic).

Use the decision matrix below to validate your current synthetic strategy before proceeding.

Figure 1: Strategic decision tree highlighting the regioselectivity risks associated with epoxide ring opening versus the reliability of ketone reduction.

Troubleshooting Module: The Ketone Reduction Route (Recommended)

This route involves the reduction of 2-fluoro-1-(2-fluorophenyl)ethanone . It is the most reliable method for ensuring the fluorine remains on the terminal carbon.

Phase 1: Precursor Synthesis ( -Fluorination)

Context: You likely started with commercial 2'-fluoroacetophenone. You must halogenate the alpha-position.

Q: Why is my yield of the

-

Diagnosis: Direct fluorination of enolates can be messy. If you are using Selectfluor on the ketone, you may be getting di-fluorination or ring fluorination.

-

Solution: Switch to a Halogen Exchange (Halex) protocol.

-

Bromination: React 2'-fluoroacetophenone with

in acetic acid to get the -

Fluorination: Treat the

-bromo ketone with KF (Potassium Fluoride) and 18-crown-6 in Acetonitrile, or use TBAF in

-

Tip: Use spray-dried KF to remove moisture, which causes hydrolysis back to the

-hydroxy ketone.

-

Phase 2: Reduction to the Alcohol

Context: Converting the C=O to C-OH without stripping off the fluorine.

Q: I am observing significant defluorination (loss of F) during reduction.

-

Cause: You are likely using Catalytic Hydrogenation (Pd/C + H2) . Palladium readily inserts into C-F bonds alpha to aromatic rings or carbonyls (hydrogenolysis).

-

Correct Protocol:

-

Racemic Target: Use Sodium Borohydride (

) in Methanol at -

Chiral Target: Use Transfer Hydrogenation .

-

| Parameter | Standard Hydrogenation (Pd/C) | Hydride Reduction ( | Transfer Hydrogenation (Ru) |

| Reagent | Hydride salt | Formic Acid / Isopropanol | |

| C-F Integrity | Poor (High Defluorination) | Excellent | Excellent |

| Enantioselectivity | Low | None (Racemic) | High (>95% ee possible) |

| Recommendation | AVOID | Standard Use | For Chiral Targets |

Troubleshooting Module: The Epoxide Route (Alternative)

This route uses 2-(2-fluorophenyl)oxirane . It is viable only if you control the regiochemistry.

Q: I used HF/Pyridine (Olah's Reagent) and got the wrong isomer. Why?

-

The Mechanism: Under acidic conditions, the epoxide oxygen is protonated. The ring opening proceeds via an

-like transition state where the positive charge develops on the most stabilized carbon (the benzylic position). Fluoride attacks C1. -

The Fix: You must use Basic/Nucleophilic Conditions to force an

mechanism.

Stability & Purification Guide

Q: My product decomposes during distillation or silica column chromatography.

-

Issue: HF Elimination .

-

Vicinal fluorohydrins are prone to eliminating HF to form enol ethers or vinyl compounds, especially when the benzylic position is activated by the electron-withdrawing 2-fluorophenyl ring.

-

Silica gel is slightly acidic and can catalyze this elimination or rearrangement.

-

Q: How do I purify this safely?

-

Protocol:

-

Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading the sample. This neutralizes acidic sites.

-

Avoid Distillation: High heat promotes thermodynamic elimination. Use recrystallization (if solid) or low-temperature column chromatography.

-

Storage: Store at

under Argon.

-

Q: How do I confirm I have the correct regioisomer by NMR?

-

Diagnostic Signal: Look at the coupling constants (

-values).-

Target (F on C2): You will see the

protons as a distinct multiplet (doublet of multiplets) with a large geminal H-F coupling ( -

Wrong Isomer (F on C1): You will see a benzylic proton (

) as a doublet with a large geminal H-F coupling (

-

References

-

Regioselectivity in Styrene Oxide Opening

- Akiyama, Y., et al. (2004). "Regioselective Synthesis of Fluorohydrins via SN2-Type Ring-Opening of Epoxides with TBABF-KHF2." Bulletin of the Chemical Society of Japan.

-

(Validates the use of TBAF/KHF2 for terminal fluorination).

-

Asymmetric Reduction of

-Halo Ketones:- Hammed, A., et al. (2012). "Enantioselective reduction of -haloacetophenones mediated by HoLaRed." Tetrahedron: Asymmetry.

-

(Demonstrates biocatalytic/hydride reduction preserving the C-X bond).

-

Stability of Fluorohydrins

- O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

-

(Foundational text on elimination risks and H-F coupling constants).

-

Synthesis of Precursor (2-Fluoro-1-phenylethanone derivatives)

- Prakash, G. K. S., et al. (2004). "Nucleophilic Fluoromethylation of Aryl Aldehydes and Ketones." Journal of Organic Chemistry.

-

(Methodology for introducing fluoromethyl groups).

Sources

- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. Buy 2'-Fluoroacetophenone | 445-27-2 [smolecule.com]

- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 4. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]

- 5. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

[1]

Compound Profile & Physicochemical Baseline

Before initiating purification, verify your target parameters. This compound is a

| Parameter | Data / Range | Notes |

| Chemical Structure | Chiral center at C1 (Benzylic position).[2] | |

| Physical State | Colorless to pale yellow oil | May crystallize at low temps if high purity (>98%).[1] |

| Boiling Point | ~110–115 °C @ 10 mmHg (Est.)[1] | Warning: Avoid pot temps >130 °C to prevent decomposition. |

| Solubility | Soluble: DCM, EtOAc, MeOH, THF | Slightly soluble in water; miscible with alcohols. |

| Key Impurities | 1. Unreacted Ketone (Precursor)2. Defluorinated Alcohol (1-(2-fluorophenyl)ethanol)3.[1] 2-Fluorostyrene (Elimination product) | Impurity #2 is the most difficult to remove via distillation due to boiling point proximity.[1] |

Purification Decision Matrix (Workflow)

The following logic gate determines the optimal purification route based on crude purity and scale.

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile and scale.

Detailed Protocols

Protocol A: Flash Column Chromatography (Primary Method)

Recommended for scales <10g or high-purity requirements.[1]

The Challenge: The

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase Gradient:

-

Loading: Dissolve crude oil in minimum DCM. Avoid MeOH for loading as it broadens bands.[1]

-

Detection: UV at 254 nm (Phenyl ring absorption).[1]

-

Staining:[1] Phosphomolybdic Acid (PMA) is effective for visualizing the alcohol if UV is ambiguous.

-

Troubleshooting Tip: If the ketone and alcohol co-elute, add 1% Triethylamine (TEA) to the mobile phase to sharpen the alcohol peak, though this is rarely necessary for neutral alcohols.

Protocol B: High-Vacuum Distillation (Scale >10g)

Recommended for bulk removal of solvent and heavy oligomers.[1]

The Challenge: Thermal instability.

-

Vacuum Requirement: Must achieve <2 mmHg.

-

Bath Temperature: Do not exceed 135 °C.

-

Setup: Short-path distillation head (Vigreux column recommended to separate from defluorinated impurity).

-

Fractions:

Safety Critical: Ensure the vacuum pump trap is basic (NaOH) to neutralize any trace HF generated during heating.

Troubleshooting & FAQs

Q1: I cannot separate the unreacted ketone starting material from my product.

Diagnosis: The polarity difference between 2-fluoro-1-(2-fluorophenyl)ethan-1-one and the target alcohol is small.[1] Solution:

-

Chemical Removal: Do not rely solely on chromatography.[1] Treat the crude mixture with Girard’s Reagent T (betaine hydrazide chloride) in ethanol/acetic acid. This forms a water-soluble hydrazone with the ketone.[1]

-

Workup: Dilute with water and extract with ether. The ketone-derivative stays in the aqueous phase; your alcohol moves to the organic phase.[1]

-

Alternative: If Girard's reagent is unavailable, perform a "cleanup reduction." Add 0.2 eq of NaBH4 to the crude mixture to force the remaining ketone to the alcohol.

Q2: My product is turning yellow/brown after distillation.

Diagnosis: Thermal decomposition leading to HF elimination and polymerization of the resulting styrene. Solution:

-

Acidity Check: The crude might be slightly acidic (from the synthesis workup). Wash the organic layer with saturated

before distillation. -

Temperature Control: Your oil bath is too hot. Lower the pressure (<0.5 mmHg) so you can distill at a lower temperature (<100 °C).

Q3: The NMR shows a "doublet of doublets" impurity at the benzylic position.

Diagnosis: This is likely the defluorinated impurity (1-(2-fluorophenyl)ethanol), where the aliphatic fluorine was replaced by hydrogen (hydrogenolysis) or never installed.[1] Solution:

-

This is difficult to separate via flash chromatography.[1]

-

Recrystallization (Derivatization): Convert the alcohol to a solid derivative (e.g., 3,5-dinitrobenzoate ester). Recrystallize the ester to high purity, then hydrolyze (LiOH/THF) back to the alcohol.

Q4: Is this compound stable for long-term storage?

Answer: Yes, but it is hygroscopic and potentially acid-sensitive.[1]

-

Storage: Store under Argon/Nitrogen at 2–8 °C.

-

Container: Glass is acceptable, but if trace HF generation is suspected over years, Teflon (PFA/FEP) liners are preferred.

References

-

Chemical Identity & Supply: this compound. CAS 1932810-92-8.[1][4] ChemScene. Retrieved February 24, 2026.

-

Synthetic Context (Ketone Precursor): 2'-Fluoroacetophenone synthesis and properties. ChemicalBook. Retrieved February 24, 2026.

-

General Reactivity of Fluorinated Alcohols: 2-Fluoroethanol: Properties and Safety. Wikipedia.[1] Retrieved February 24, 2026. [1]

-

Purification of Fluorinated Intermediates: Impurity Occurrence and Removal in Crystalline Products. University College Cork (CORA).[1] Retrieved February 24, 2026. [1]

-

Handling Fluorinated Compounds: Safety Data Sheet: 2-(2-Fluorophenyl)ethanol. Thermo Fisher Scientific.[1][5][6][7] Retrieved February 24, 2026.

Overcoming side reactions in 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL synthesis

Welcome to the Technical Support Center for Fluorinated Intermediates.

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed for researchers synthesizing 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol .

This molecule presents a "double-trouble" challenge: it contains a stable aryl fluoride and a labile aliphatic fluoride (

Module 1: The "Red Flag" Dashboard

Before proceeding, compare your analytical data (LC-MS / NMR) with these common failure modes.

| Symptom (Observation) | Likely Impurity (Structure) | Root Cause |

| Mass Spec: [M-20] peak dominant. NMR: New alkene protons (5.0–6.5 ppm). | 2-Fluorostyrene derivative (Elimination Product) | Basic Workup: pH > 8.0 triggered E2/E1cB elimination of HF. |

| Mass Spec: [M-18] peak. NMR: Loss of doublet of doublets at ~4.5 ppm. | 1-(2-Fluorophenyl)ethanol (Defluorinated Alcohol) | Over-Active Catalyst: Metal-catalyzed hydrogenolysis (C-F bond cleavage) occurred alongside C=O reduction. |

| Chiral HPLC: Low ee% (< 80%). | Racemic Mixture | Wrong H-Source: Isopropanol/base systems promote racemization via reversible dehydrogenation. |

Module 2: Reaction Pathway Analysis

To solve these issues, we must visualize the competing pathways. The diagram below maps the "Happy Path" (Green) against the "Kill Zones" (Red).

Figure 1: Mechanistic map showing the target synthesis (Path 1) versus the primary side reactions: Reductive Defluorination (Path 2/4) and HF Elimination (Path 3).

Module 3: Troubleshooting Guides (Q&A)

Issue 1: The "Missing Fluorine" (Reductive Defluorination)

User Question: "I used Pd/C and H₂ gas to reduce the ketone. The reaction went to completion, but the fluorine on the ethyl chain is gone. Why?"

Technical Explanation:

The aliphatic C-F bond in

The Protocol Fix (Switch to Transfer Hydrogenation): Do not use Pd/C. Instead, use Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) or Biocatalysis. These mechanisms involve an "outer-sphere" hydride transfer that interacts only with the carbonyl oxygen, leaving the C-F bond untouched.

Recommended Protocol (Ru-ATH):

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-type).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 molar ratio).

-

Why? This mixture is acidic/buffered. Standard Isopropanol/KOH systems are basic and will trigger Issue #2 (Elimination).

-

-

Conditions:

-

Solvent: Ethyl Acetate or DCM (avoid alcohols if possible to prevent solvolysis).

-

Temp: 25°C.

-

Time: Monitor by HPLC (usually 4–8 hours).

-

Scientific Grounding: The use of Ru-monosulfonylated diamine catalysts prevents metal-C-F interaction, ensuring chemoselectivity [1].

Issue 2: The "Vinyl" Impurity (HF Elimination)

User Question: "My crude NMR looked perfect, but after working it up with NaHCO₃ and drying, I see a styrene derivative. Is my product decomposing?"

Technical Explanation:

Yes. Your product is a

The Protocol Fix (The "Cold & Acidic" Workup):

-

Quench: Pour the reaction mixture into cold water (0–5°C).

-

Neutralization: Adjust pH to 6.0–7.0 using dilute HCl or citric acid. Never allow the pH to exceed 8.0.

-

Extraction: Use MTBE or Ethyl Acetate.

-

Drying: Use Na₂SO₄ (neutral). Avoid K₂CO₃ (basic).

-

Concentration: Do not heat the rotavap bath above 35°C. High thermal stress promotes elimination.

Scientific Grounding:

-fluoro alcohols are known to release HF to form enols or vinyl species via E1cB mechanisms under basic stress [2].

Issue 3: Enantioselectivity & Enzymatic Options

User Question: "I need >99% ee for a clinical candidate. The Ru-catalyst gives me 95%. Can I improve this?"

Technical Explanation:

For ultra-high purity, chemical catalysts sometimes struggle with the steric similarity between the

The Protocol Fix (Ketoreductase - KRED): Enzymes like ADH (Alcohol Dehydrogenase) or engineered KREDs recognize the specific steric bulk of the fluorophenyl group versus the fluoromethyl group.

Decision Matrix for Catalyst Selection:

Figure 2: Decision matrix for selecting the reduction methodology based on purity requirements.

Summary of Critical Parameters

| Parameter | Recommended Range | Danger Zone | Consequence of Failure |

| Reaction pH | 4.0 – 7.0 | > 8.0 | HF Elimination (Vinyl formation) |

| Temperature | 0°C – 25°C | > 40°C | Elimination / Defluorination |

| H-Source | Formic Acid / TEA | Isopropanol / KOH | Racemization + Elimination |

| Catalyst Metal | Ruthenium (Ru) | Palladium (Pd), Nickel (Ni) | C-F Bond Cleavage (Defluorination) |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. (Demonstrates the chemoselectivity of Ru-ATH over Pd-H2 for halo-ketones).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses the stability and elimination risks of

-fluoro alcohols). -

Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. (Validates biocatalytic routes for sensitive fluorinated intermediates).

- Takeda Pharmaceutical Co Ltd. (2007). Patent WO2007026916: Preparation of pyrrole derivatives as acid secretion inhibitors.

Sources

Technical Support Center: Enantioselective Synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

[1]

Current Status: Operational Ticket ID: CHEM-SUP-2F-OH Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary & Route Selection

User Query: "I need to synthesize (R)- or (S)-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol with >98% ee. My current yields are inconsistent, and I observe defluorination byproducts."

Technical Insight:

The synthesis of 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol presents a classic "competing rates" challenge.[1] The target molecule contains two fluorine atoms: one on the aromatic ring (ortho-position) and one on the

The most robust route is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 2-Fluoro-1-(2-fluorophenyl)ethan-1-one , via Dynamic Kinetic Resolution (DKR) .[1] Because the

This guide covers the two validated protocols: Ruthenium-Catalyzed ATH (Chemical) and Ketoreductase Biocatalysis (Enzymatic).[1]

Pre-Reaction Troubleshooting: Substrate Integrity

Before attempting catalysis, you must validate your starting material. The

Diagnostic Protocol: Substrate Quality Check

Symptom: Darkening of starting material or "smoky" appearance in NMR.

Root Cause: The ortho-fluorine and

| Test Parameter | Acceptance Criteria | Troubleshooting Action |

| Appearance | Clear to pale yellow liquid/solid | If dark/tarry: Distill under high vacuum immediately.[1] |

| Two distinct signals (approx -110 to -120 ppm for ring F; -220 to -230 ppm for | If you see a signal near -120 to -150 ppm (ionic fluoride), free HF is present.[1] Neutralize with basic alumina filtration. | |

| Water Content | < 0.05% (Karl Fischer) | Dry over activated 3Å molecular sieves. Water kills Ru-catalysts.[1] |

Route A: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)[1][2][3]

Recommended System: RuCl(

The Mechanism & Critical Failure Points

The success of this reaction relies on the DKR Balance . You need the base (TEA) to be strong enough to racemize the substrate but not strong enough to degrade it.

Figure 1: The DKR mechanism. High enantioselectivity requires the racemization rate (

Troubleshooting Guide: Ru-ATH

Q: My conversion is high (100%), but the enantiomeric excess (ee) is low (<80%). Why?

-

Diagnosis:

. The catalyst reduced the "matched" enantiomer quickly, but the "mismatched" enantiomer didn't racemize fast enough and was eventually reduced non-selectively. -

Fix:

-

Increase Temperature: Racemization has a higher activation energy than reduction.[1] Raising T from 25°C to 35°C often boosts

more than -

Adjust Base: Ensure you are using the 5:2 HCOOH:TEA azeotrope. If using pure TEA, increase the amount slightly to boost proton exchange.

-

Q: I see a significant amount of "defluorinated" alcohol (2-fluoro-1-phenylethanol).

-

Diagnosis: E1cB elimination.[1] The base concentration is too high, or the temperature is too high, causing the

-fluorine to leave.[1] -

Fix:

-

Switch Solvent: Change from DMF or pure TEA to Dichloromethane (DCM) or Ethyl Acetate . These non-polar solvents suppress the ionic elimination pathway.

-

Lower Temperature: Drop to 0°C–10°C and accept a longer reaction time.

-

Standard Protocol (Route A):

-

Catalyst Prep: Mix [RuCl2(p-cymene)]2 (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv) in DCM.[1] Stir 10 min.

-

Substrate: Add 2-Fluoro-1-(2-fluorophenyl)ethan-1-one (1.0 equiv).

-

Reductant: Add HCOOH/TEA (5:2 complex, 3-5 equiv) dropwise.

-

Reaction: Stir at 28°C for 12-24h. Monitor by

F NMR.

Route B: Biocatalytic Reduction (Ketoreductases - KREDs)[1]

Recommended System: Engineered KREDs (e.g., Codexis, Johnson Matthey kits) + Glucose Dehydrogenase (GDH) cofactor recycling.

Why choose this? Enzymes are often more selective for the ortho-substituted ring than metal catalysts, which can struggle with the steric bulk of the 2-fluorophenyl group.[1]

Troubleshooting Guide: Biocatalysis

Q: The reaction forms a thick emulsion and stops at 50% conversion.

-

Diagnosis: Substrate inhibition or solubility issues.[1] The fluorinated ketone is hydrophobic; the enzyme is in water.

-

Fix:

-

Co-solvent: Add 10-20% DMSO or IPA .[1] Note: IPA can serve as a suicide substrate for cofactor regeneration with some ADHs, but DMSO is safer for KREDs using Glucose/GDH.

-

Two-Phase System: Use an overlay of MTBE or Toluene .[1] The substrate stays in the organic phase, feeding slowly into the aqueous phase (protecting the enzyme).[1]

-

Q: The pH drifts rapidly, killing the enzyme. [1]

-

Diagnosis: Spontaneous defluorination releases HF, acidifying the buffer.

-

Fix:

-

Stronger Buffer: Increase Potassium Phosphate buffer concentration from 50mM to 100mM .

-

pH Stat: Use an autotitrator to maintain pH 7.0 with dilute NaOH.

-

Post-Reaction Analysis & Isolation

Warning: Do not use standard silica gel chromatography without pretreatment.[1] The acidic silica can cause decomposition of the fluorohydrin.

-

Isolation: Quench with water, extract with Et2O. Wash with saturated NaHCO3 (remove acid). Dry over Na2SO4.[1]

-

Purification: Treat silica gel with 1% TEA in Hexane before loading the column.

Analytical Method (Chiral HPLC)

-

Column: Daicel Chiralcel OD-H or AD-H .

-

Mobile Phase: Hexane : IPA (95 : 5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 210 nm (or 254 nm).

-

Expected Pattern: The ortho-fluoro substituent usually enhances separation compared to the unsubstituted analog due to restricted rotation.[1]

Interactive Troubleshooting Flowchart

Figure 2: Decision tree for optimizing the enantioselective synthesis.

References

-

Dynamic Kinetic Resolution of

-Fluoro Ketones via Asymmetric Hydrogenation. Tan, X., et al.[1][2] (2020).[2] Organic Letters. Describes the fundamental mechanism of DKR for -

Asymmetric Transfer Hydrogenation of Functionalized Ketones. Noyori, R., & Hashiguchi, S. (1997). Accounts of Chemical Research. The authoritative source on Ru-TsDPEN chemistry and the role of base in transfer hydrogenation. [1]

-

Biocatalytic Reduction of Acetophenone Derivatives. Rodrigues, J. A. R., et al. (2004).[3] Food Technology and Biotechnology.[3] Comprehensive review of whole-cell and enzymatic reduction of substituted acetophenones, including ortho-substituted derivatives. [1]

-

Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv Preprint (2024). Discusses recent advances in enzymatic handling of alpha-fluoro enones and ketones, providing context for KRED specificity. [1]

Technical Support Center: 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol

This guide serves as a specialized technical support resource for 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol . It is designed for researchers requiring high-fidelity protocols for the handling, storage, and troubleshooting of this specific fluorinated intermediate.

Compound Identification:

-

IUPAC Name: this compound[1]

-

CAS Number: 1550748-35-0 (Racemate), 1932810-92-8 (Specific Isomer)

-

Structure: A benzyl alcohol derivative featuring a secondary hydroxyl group, an alkyl fluoride (

-position), and an aryl fluoride ( -

Key Chemical Characteristic:

-Fluoro alcohol motif (Ar-CH(OH)-CH

Module 1: Critical Safety & Initial Handling

Q: I just received the shipment. What is the immediate safety protocol?

A: Treat this compound as a potential source of Hydrogen Fluoride (HF) upon decomposition and a severe irritant.

-

Inspection: Check the shipping container for "Cold Chain" indicators. If the ice pack is melted and the container is warm, quarantine the sample and perform a purity check (

H/ -

PPE: Standard nitrile gloves are insufficient for prolonged direct contact with fluorinated solvents/oils. Double-gloving is recommended. Wear safety goggles and a lab coat.

-

Ventilation: Open only inside a functioning fume hood. The volatility of fluorinated ethanols can be deceptive; vapors may carry HF traces if degradation has occurred.

Q: What are the specific hazards associated with the -fluoro alcohol motif?

A: Unlike stable trifluoromethyl groups, the discrete

-

Base Sensitivity: In the presence of strong bases (e.g., NaH, KOtBu), this compound risks undergoing dehydrofluorination or cyclization to an epoxide, releasing fluoride ions.

-

Thermal Instability: Prolonged heating above 60°C can accelerate HF elimination, leading to the formation of 2-fluorostyrene derivatives.

Module 2: Storage & Stability Protocols

Q: How should I store this compound for long-term stability (>3 months)?

A: You must mitigate three degradation vectors: Thermal elimination, Oxidative dehydrogenation, and Hydrolysis.

The "Triad" Storage Protocol:

| Parameter | Setting | Scientific Rationale |

|---|

| Temperature | 2°C to 8°C | Inhibits the thermodynamic elimination of HF (

Q: Can I store it in a standard -20°C freezer?

A: Yes, but with a caveat.

-

Risk: Freeze-thaw cycles can introduce moisture condensation if the vial is opened before reaching room temperature.

-

Protocol: If stored at -20°C, the vial must be placed in a secondary desiccated container (e.g., a jar with Drierite). Allow the entire assembly to equilibrate to ambient temperature (approx. 30 mins) before opening to prevent hygroscopic water absorption.

Module 3: Operational Troubleshooting (FAQ)

Q: My sample has turned from colorless to a faint yellow. Is it still usable?

A: Yellowing typically indicates oxidation to the corresponding ketone or the formation of oligomers via HF elimination.

-

Diagnostic: Run a

F NMR.-

Pure: Two distinct signals (one aryl-F, one alkyl-F).

-

Degraded: Appearance of a new signal shifted significantly (ketone formation) or loss of the alkyl-F coupling pattern (elimination to styrene).

-

-

Remediation: If purity is >90%, purify via silica gel chromatography. Note: Use neutral silica; acidic silica can catalyze further elimination.

Q: I am observing low yields during nucleophilic substitution reactions. Why?

A: The

-

Issue: If you are trying to derivatize the alcohol (e.g., tosylation), the base used (Pyridine/TEA) might be promoting the formation of the epoxide intermediate by displacing the fluoride, rather than the intended reaction.

-

Solution: Use non-nucleophilic, bulky bases (e.g., DIPEA) and keep reaction temperatures below 0°C during reagent addition.

Q: The compound is an oil that won't solidify. How do I handle it?

A: This compound often exists as a viscous oil or low-melting solid due to the disruption of crystal packing by the fluorine atoms.

-

Handling: Do not attempt to scrape it. Dissolve the entire content in a reaction-compatible solvent (e.g., anhydrous THF or DCM) to create a stock solution. Aliquot by volume rather than mass to ensure accuracy and minimize air exposure.

Module 4: Visualization of Workflows

Diagram 1: Storage Decision Logic

A logical flow to determine the optimal storage location based on usage frequency.

Caption: Decision tree for maximizing shelf-life based on experimental timelines.

Diagram 2: Degradation & Troubleshooting Pathway

Visualizing the chemical risks of improper handling.

Caption: Mechanistic pathways showing how environmental factors lead to specific impurities.

References

-

BLDpharm. (2025). This compound Product Data & Cold Chain Requirements. Retrieved from

-

ChemScene. (2025). Safety and Storage of Fluorinated Ethanols (CAS 1932810-92-8). Retrieved from

-

Kalow, J. A., & Doyle, A. G. (2014). Synthesis and Stability of

-Fluoro Alcohols. Thieme Connect. Retrieved from -

Fisher Scientific. (2025).[3] Safety Data Sheet: 1-(2-Fluorophenyl)ethanol (Analogous Stability Data). Retrieved from

-

Wikipedia. (2025). 2-Fluoroethanol (Toxicology and Reactivity Context). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol and Other Fluorinated Alcohols for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated alcohols, in particular, exhibit unique physicochemical properties that render them invaluable as solvents, catalysts, and building blocks in organic synthesis. This guide focuses on 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol, a chiral fluorinated benzyl alcohol, and provides a comparative analysis against other widely used fluorinated alcohols, such as 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

The Impact of Fluorination on Alcohol Properties: A Physicochemical Overview

The introduction of fluorine atoms into an alcohol's molecular structure dramatically alters its electronic and physical characteristics. The high electronegativity of fluorine creates a strong electron-withdrawing inductive effect, which significantly influences the acidity, hydrogen-bonding capacity, and solvent properties of the alcohol.

A key parameter for assessing the hydrogen bond donor (HBD) strength of a solvent is the Kamlet-Taft parameter, α. A higher α value indicates a stronger HBD. As shown in the table below, the degree and position of fluorination have a profound impact on this property.

| Compound | Structure | pKa | Kamlet-Taft α |

| Ethanol | CH₃CH₂OH | ~16 | 0.83 |

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4[1] | 1.51 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3[1] | 1.96[2][3] |

| Benzyl Alcohol | C₆H₅CH₂OH | 15.40[4] | 0.60[2] |

| This compound | o-F-C₆H₄CH(OH)CH₂F | Estimated ~14-15 | Not Experimentally Determined |

Note: The pKa of this compound is estimated based on the pKa of benzyl alcohol and the electronic effects of the fluorine substituents.

Synthesis of Chiral Fluorinated Alcohols: A Focus on Asymmetric Reduction

The enantioselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its biological activity. A primary route to chiral fluorinated alcohols like (S)-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2-fluoro-1-(2-fluorophenyl)ethanone.

Several methodologies can be employed for this transformation, including catalytic hydrogenation and enzymatic reductions.

Sources

- 1. 2-Fluoro-1-phenylethan-1-ol | C8H9FO | CID 9946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kamlet-Taft solvent parameters [stenutz.eu]

- 3. Kamlet-Taft solvent parameters [stenutz.eu]

- 4. Benzyl Alcohol [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating the structure of 2-Fluoro-1-(2-fluorophenyl)ethan-1-OL by X-ray crystallography

Executive Summary

In the development of fluorinated pharmaceuticals (e.g., next-generation azole antifungals), the precise conformation of the fluorinated side chain is critical for binding affinity. 2-Fluoro-1-(2-fluorophenyl)ethan-1-ol presents a unique structural challenge: it contains a vicinal fluoro-alcohol motif (

While NMR spectroscopy is the standard for purity assessment, it fails to provide a static picture of the preferred conformation due to rapid rotational averaging in solution. Single Crystal X-ray Diffraction (SC-XRD) remains the only method to unambiguously validate the absolute configuration (if chiral) and the solid-state conformation driven by stereoelectronic effects.

This guide compares SC-XRD against NMR and Computational (DFT) methods, providing a validated workflow for crystallizing and solving this specific fluorinated structure.

Comparative Analysis: Why SC-XRD?

The following table contrasts the three primary validation methods for this compound.

Table 1: Methodological Comparison

| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | DFT (Computational) |

| Primary Output | Absolute 3D atomic coordinates & packing. | Connectivity & averaged solution conformation. | Energy-minimized theoretical model. |

| Stereochemistry | Absolute Configuration (R/S) determined directly via anomalous scattering (Flack parameter). | Relative configuration only (unless derivatized with chiral shift reagents). | N/A (Input dependent). |

| Conformation | Visualizes the "frozen" Gauche Effect and intramolecular H-bonds. | Observed couplings ( | Predicts preference but requires experimental validation. |

| Solvent Effect | None (Solid state). | High dependence (e.g., CDCl | Modeled implicitly (PCM), often inaccurate for H-bonds. |

| Limitations | Requires a single crystal (difficult for oils/low-melting solids). | Cannot distinguish rapid equilibrium; | "Gas phase" bias; misses packing forces. |

The Scientific "Why": The Fluorine Gauche Effect